3′-O-Methyladenosine is a modified nucleoside, specifically a methylated derivative of adenosine. It consists of an adenine base attached to a ribofuranose sugar moiety, with a methyl group substituted at the 3′ hydroxyl group of the ribose sugar. [, , ] This modification differentiates it from the naturally occurring adenosine found in RNA and DNA. [, ]
While 3′-O-methyladenosine is not a natural building block of nucleic acids, it plays a significant role in scientific research, particularly in understanding tRNA structure and function, and as a tool for studying enzymatic processes and developing nucleoside analogues. [, , , ]
3'-O-Methyladenosine is derived from adenosine, a fundamental nucleoside composed of adenine and ribose. It belongs to the class of modified nucleosides, which are nucleosides that have undergone chemical alterations that can affect their biological function. Specifically, 3'-O-Methyladenosine is classified as a ribose-modified nucleoside due to the methylation at the 3' hydroxyl group of the ribose sugar.
The synthesis of 3'-O-Methyladenosine can be achieved through various methods:
The molecular structure of 3'-O-Methyladenosine consists of:
The chemical formula for 3'-O-Methyladenosine is , and its molecular weight is approximately 281.27 g/mol. The presence of the methyl group at the 3' position alters the nucleoside's properties, influencing its stability and interactions within RNA molecules .
3'-O-Methyladenosine can participate in several chemical reactions:
The mechanism of action for 3'-O-Methyladenosine primarily revolves around its incorporation into RNA molecules:
The physical and chemical properties of 3'-O-Methyladenosine include:
These properties make it suitable for various laboratory applications, including biochemical assays and RNA synthesis .
3'-O-Methyladenosine has several scientific applications:
3'-O-Methyladenosine is systematically named as (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol (CAS Registry Number: 10300-22-8) [5] [8]. Its molecular formula is C₁₁H₁₅N₅O₄, with a monoisotopic molecular weight of 281.1124 g/mol and an average molecular weight of 281.27 g/mol [8]. The structure comprises adenine linked via a β-N⁹-glycosidic bond to a ribose moiety modified by a methyl group at the 3'-oxygen atom. Key structural features include:
Table 1: Atomic Connectivity and Bonding
Atom | Bonded Atoms | Bond Type |
---|---|---|
N9 (Ade) | C8 (Ade), C1' (Rib) | Aromatic, Glycosidic |
C1' (Rib) | O4' (Rib), N9 (Ade) | Hemiacetal |
O3' (Rib) | C3' (Rib), CH₃ | Ether |
C5' (Rib) | C4' (Rib), O5', HO-CH₂ | Hydroxymethyl |
While direct crystal data for 3'-O-methyladenosine is limited, studies on analogous methylated adenosines reveal critical structural insights. The crystal structure of 8-methyladenosine 3'-monophosphate dihydrate (space group P2₁) shows:
Methylation site profoundly impacts molecular properties:
Table 2: Structural and Functional Comparison of Methylated Adenosine Isomers
Isomer | Methylation Site | Molecular Weight (g/mol) | Key Functional Consequence |
---|---|---|---|
2'-O-Methyladenosine | Ribose O2' | 281.27 | Ribose rigidity; RNase resistance [4] [10] |
N6-Methyladenosine | Adenine N6 | 281.27 | Altered base pairing; mRNA stability regulation [7] |
N1-Methyladenosine | Adenine N1 | 281.27 | Disrupted Hoogsteen bonding; tRNA stability [7] |
3'-O-Methyladenosine | Ribose O3' | 281.27 | Terminal phosphate blocking; altered H-bonding [8] |
Key distinctions:
Table 3: Stability Profile Under Environmental Conditions
Condition | Effect on Stability | Proposed Mechanism |
---|---|---|
pH 5.0–8.0 | High stability | Balanced protonation states |
pH > 9.0 | Moderate degradation | 2'-OH deprotonation → intramolecular transesterification |
200 mM NaCl | No significant change | Charge screening without structural perturbation |
1 mM Mg²⁺ | Slight destabilization | Cation-mediated hydrolysis catalysis |
Table 4: Spectroscopic Characterization
Technique | Key Signals | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance (D₂O) | δ 8.21 (s, 1H, H8), δ 8.14 (s, 1H, H2), δ 5.92 (d, 1H, H1'), δ 4.70 (m, 1H, H3'), δ 3.48 (s, 3H, OCH₃) [8] | Adenine H8/H2; anomeric H1'; methoxy group |
¹³C Nuclear Magnetic Resonance | δ 156.2 (C6), δ 152.7 (C2), δ 119.5 (C5), δ 88.9 (C1'), δ 85.4 (C4'), δ 80.1 (C3'), δ 60.1 (C5'), δ 58.9 (OCH₃) [8] | Adenine carbons; ribose carbons; methoxy carbon |
Mass Spectrometry | m/z 282.12 [M+H]⁺, m/z 150.06 [adenine+H]⁺, m/z 135.05 [deprotonated ribose] | Molecular ion; base fragment; sugar fragment |
UV-Vis (H₂O) | λₘₐₓ 259 nm (ε 15,400 L·mol⁻¹·cm⁻¹) | π→π* transition of adenine |
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